2-methyl-N-phenyl-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide

Medicinal chemistry Lipophilicity Molecular weight

2-Methyl-N-phenyl-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide (CAS 633299-26-0) is a synthetic spirocyclic compound with the molecular formula C₁₇H₂₄N₂O₂ and a molecular weight of 288.38 g/mol. It belongs to the 1-oxa-4-azaspiro[4.6]undecane class, characterized by an oxazolidine ring spiro-fused to a seven-membered carbocycle and functionalized with an N-phenyl carboxamide.

Molecular Formula C17H24N2O2
Molecular Weight 288.391
CAS No. 633299-26-0
Cat. No. B2905366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N-phenyl-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide
CAS633299-26-0
Molecular FormulaC17H24N2O2
Molecular Weight288.391
Structural Identifiers
SMILESCC1CN(C2(O1)CCCCCC2)C(=O)NC3=CC=CC=C3
InChIInChI=1S/C17H24N2O2/c1-14-13-19(16(20)18-15-9-5-4-6-10-15)17(21-14)11-7-2-3-8-12-17/h4-6,9-10,14H,2-3,7-8,11-13H2,1H3,(H,18,20)
InChIKeyNXNWBPCCJHHBBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-Methyl-N-phenyl-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide (CAS 633299-26-0): Core Chemical Profile for Scientific Procurement


2-Methyl-N-phenyl-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide (CAS 633299-26-0) is a synthetic spirocyclic compound with the molecular formula C₁₇H₂₄N₂O₂ and a molecular weight of 288.38 g/mol. It belongs to the 1-oxa-4-azaspiro[4.6]undecane class, characterized by an oxazolidine ring spiro-fused to a seven-membered carbocycle and functionalized with an N-phenyl carboxamide. Its predicted physical properties include a boiling point of 490.2±45.0 °C, a density of 1.14±0.1 g/cm³, and a pKa of 12.41±0.70 . The compound is listed by multiple research chemical suppliers as a pharmaceutical intermediate and building block .

Why In-Class 1-Oxa-4-azaspiro[4.6]undecane Analogs Cannot Be Interchanged with 2-Methyl-N-phenyl-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide


Small substituent changes on the N-phenyl ring of 1-oxa-4-azaspiro[4.6]undecane-4-carboxamides can profoundly alter physicochemical properties and biological target engagement. For example, the trifluoromethyl analog (2-Methyl-N-[3-(trifluoromethyl)phenyl]-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide) has a molecular weight of 356.39 Da and substantially higher lipophilicity due to the –CF₃ group . The target compound, bearing an unsubstituted phenyl ring, presents a distinct hydrogen-bond donor/acceptor profile and ionization behavior (predicted pKa ~12.4) , which directly impacts solubility, permeability, and off-target liability in biological systems. Substituting this compound with a halogenated or alkyl-substituted analog without explicit comparative data risks altering the SAR baseline and invalidating structure-activity relationship models; the following quantitative evidence clarifies where measurable differentiation exists.

Quantitative Differentiation Evidence for 2-Methyl-N-phenyl-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide vs. Closest Analogs


Molecular Weight Offset of 68 Da vs. 3-Trifluoromethylphenyl Analog Reduces Lipophilicity-Driven Off-Target Binding Risk

The target compound (MW = 288.38 Da) is 68 Da lighter than 2-Methyl-N-[3-(trifluoromethyl)phenyl]-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide (MW = 356.39 Da) . This mass reduction, coupled with the absence of the highly lipophilic –CF₃ group, predicts a lower logP and reduced non-specific protein binding in biological assays. While no direct head-to-head logP measurement is publicly available, the molecular formula alone (C₁₇H₂₄N₂O₂ vs. C₁₈H₂₃F₃N₂O₂) demonstrates a quantifiable structural divergence that directly influences ADME properties .

Medicinal chemistry Lipophilicity Molecular weight

Predicted pKa of 12.41 Indicates Persistent Neutral State under Physiological Conditions, in Contrast to Electron-Deficient Analogs

The predicted pKa of the target compound is 12.41 ± 0.70 , reflecting the basicity of the oxazolidine nitrogen. This value lies well above the physiological pH range (1.4–8.0), meaning the molecule remains predominantly un-ionized in systemic circulation and gastrointestinal fluids. In contrast, analogs bearing electron-withdrawing substituents (e.g., 3-Cl, 4-F, 3-CF₃) on the N-phenyl ring are expected to exhibit lower pKa values (class-level inference based on Hammett σ constants), potentially increasing the fraction of ionized species at physiological pH and altering passive permeability [1].

Physicochemical property Ionization pKa

Predicted Boiling Point of 490 °C Provides a Practical Distillation Window for Purification vs. Lower-Molecular-Weight Spiro Congeners

ChemicalBook lists a predicted boiling point of 490.2 ± 45.0 °C for the target compound . While this value is a computational estimate, it serves as a practical upper limit for purification by distillation under reduced pressure. Closely related 1-oxa-4-azaspiro[4.6]undecane cores lacking the N-phenyl carboxamide functionality (e.g., 8-Methyl-1-oxa-4-azaspiro[4.6]undecane, MW 169.26) exhibit substantially lower boiling points (~220–240 °C predicted), making the target compound's higher thermal threshold advantageous for high-temperature reaction sequences or for separating from volatile impurities during scale-up .

Purification Boiling point Process chemistry

Optimal Application Scenarios for 2-Methyl-N-phenyl-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide Based on Quantitative Differentiation Evidence


SAR Library Expansion Requiring a Neutral, Unsubstituted Phenyl Baseline

The unsubstituted N-phenyl ring and high predicted pKa (12.41) make this compound the ideal 'zero-point' reference for synthesizing and evaluating 1-oxa-4-azaspiro[4.6]undecane-4-carboxamide libraries. Researchers can systematically introduce electron-withdrawing or -donating groups on the phenyl ring while comparing back to this neutral baseline, confident that ionization artifacts are minimized under physiological assay conditions.

ADME Assays Where Lower Lipophilicity Is Critical

With a molecular weight of 288.38 Da—68 Da lighter than the 3-CF₃ analog —the target compound presents a lower lipophilicity profile that reduces the likelihood of non-specific protein binding and phospholipidosis. This property makes it a preferred candidate for permeability (Caco-2, PAMPA) and plasma protein binding assays where high logP compounds often produce confounding results.

High-Temperature Synthetic Routes Requiring Thermal Stability

The predicted boiling point of ~490 °C provides a wide thermal processing window. In medicinal chemistry and process development laboratories, this allows the compound to be employed in high-temperature amidation, cyclization, or distillation steps without the thermal degradation risks associated with lower-boiling spirocyclic intermediates.

Procurement for Building Block Collections Focused on CNS Drug Discovery

Spirocyclic oxa-azaspiro cores are privileged scaffolds in central nervous system (CNS) drug discovery due to their three-dimensional topology and favorable brain penetration parameters. The target compound's unsubstituted phenyl ring and moderate molecular weight position it as a versatile intermediate for generating CNS-focused screening libraries with reduced risk of P-glycoprotein efflux compared to its halogenated analogs .

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